molecular formula C13H10ClNO B3343013 Benzamide, N-chloro-N-phenyl- CAS No. 5014-47-1

Benzamide, N-chloro-N-phenyl-

Cat. No.: B3343013
CAS No.: 5014-47-1
M. Wt: 231.68 g/mol
InChI Key: CJMAMOWDLBJBKI-UHFFFAOYSA-N
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Description

N-Chloro-N-phenylbenzamide is a benzamide derivative characterized by a chloro group and a phenyl group attached to the nitrogen atom of the benzamide core. Benzamides are widely studied due to their versatility in organic synthesis, pharmaceutical applications, and material science. The chloro substituent enhances electrophilicity and stability, while the phenyl group contributes to steric effects and aromatic interactions.

Properties

IUPAC Name

N-chloro-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO/c14-15(12-9-5-2-6-10-12)13(16)11-7-3-1-4-8-11/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJMAMOWDLBJBKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)N(C2=CC=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50964522
Record name N-Chloro-N-phenylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50964522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5014-47-1
Record name Benzamide, N-chloro-N-phenyl-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83719
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Chloro-N-phenylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50964522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, N-chloro-N-phenyl- typically involves the chlorination of N-phenylbenzamide. One common method is the reaction of N-phenylbenzamide with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to prevent decomposition.

Industrial Production Methods: Industrial production of Benzamide, N-chloro-N-phenyl- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The chlorination reaction is carefully monitored, and the product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: Benzamide, N-chloro-N-phenyl- undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The compound can be reduced to N-phenylbenzamide using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: Oxidation can occur at the phenyl ring or the amide nitrogen, leading to the formation of different products.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or ammonia (NH3) in solvents such as ethanol or methanol.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or tetrahydrofuran (THF).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products Formed:

    Substitution: N-phenylbenzamide derivatives with different substituents replacing the chlorine atom.

    Reduction: N-phenylbenzamide.

    Oxidation: Various oxidized products depending on the reaction conditions and reagents used.

Scientific Research Applications

Benzamide, N-chloro-N-phenyl- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of other organic compounds and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of Benzamide, N-chloro-N-phenyl- involves its interaction with specific molecular targets. The chlorine atom and the phenyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Structural and Conformational Similarities

  • N-(2,6-Dichlorophenyl)benzamide (): Shares a trans conformation in the amide group (N–H and C=O bonds), a feature critical for hydrogen bonding and crystallinity. The dichlorophenyl substituent increases steric hindrance compared to the mono-chloro analog, affecting solubility and reactivity .
  • 3-Chloro-N-[2-(trifluoromethyl)phenyl]benzamide (): The trifluoromethyl group introduces strong electron-withdrawing effects, enhancing resistance to metabolic degradation compared to N-chloro-N-phenylbenzamide. This compound’s melting point and solubility would differ significantly due to the CF₃ group .
  • Such substituents could expand applications in catalysis or materials science .

Physicochemical Properties

The table below compares key properties of N-chloro-N-phenylbenzamide with related compounds:

Compound Name Substituents Melting Point (°C) Key Applications
N-Chloro-N-phenylbenzamide Cl, C₆H₅ on N Not Reported Organic synthesis intermediate
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) 3,4-Dimethoxyphenethyl 90 Pharmacological studies
3-Chloro-N-phenyl-phthalimide Phthalimide ring, Cl Not Reported Polyimide monomer
2-Hydroxy-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide (Rip-D) Hydroxy, dimethoxy groups 96 Antimicrobial agent

Q & A

Q. How can the crystal structure of N-chloro-N-phenylbenzamide be determined experimentally?

The crystal structure can be resolved using single-crystal X-ray diffraction (SC-XRD) . Key steps include:

  • Data Collection : Use a diffractometer (e.g., Bruker D8 Venture) to measure reflection intensities.
  • Structure Solution : Employ direct methods via programs like SHELXS/SHELXD for phase determination .
  • Refinement : Optimize atomic coordinates and thermal parameters using SHELXL , which is widely adopted for small-molecule refinement . Visualization tools like Mercury CSD (Cambridge Crystallographic Data Centre) aid in analyzing packing patterns and intermolecular interactions .

Q. What spectroscopic methods are suitable for characterizing N-chloro-N-phenylbenzamide?

  • Infrared (IR) Spectroscopy : Identify functional groups (e.g., amide C=O stretch at ~1650–1700 cm⁻¹) and C-Cl bonds (550–750 cm⁻¹) .
  • Raman Spectroscopy : Complement IR data to resolve vibrational modes, particularly for aromatic ring vibrations .
  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H and 13C^{13}C NMR to confirm substitution patterns (e.g., phenyl ring protons, amide proton environment) .

Q. How is N-chloro-N-phenylbenzamide synthesized, and what are common pitfalls?

A typical synthesis involves:

  • Chlorination : React N-phenylbenzamide with a chlorinating agent (e.g., Cl2_2 gas or SO22Cl2_2) under anhydrous conditions.
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane) to isolate the product.
  • Yield Optimization : Monitor reaction temperature (0–5°C prevents over-chlorination) and stoichiometry. Contradictions in reported yields may arise from variations in solvent polarity or catalyst choice .

Advanced Research Questions

Q. How can computational methods predict the thermodynamic properties of N-chloro-N-phenylbenzamide?

  • Density Functional Theory (DFT) : Calculate enthalpy changes (ΔH°), Gibbs free energy (ΔG°), and entropy (ΔS°) using software like Gaussian or ORCA. Compare results with experimental data from NIST Chemistry WebBook (e.g., ΔrH° values for related benzamide derivatives) .
  • Critical Analysis : Validate computational models against crystallographic data (e.g., bond lengths, angles) to ensure accuracy .

Q. What strategies resolve contradictions in crystallographic data refinement for halogenated benzamides?

  • Twinning Analysis : Use SHELXL to handle twinned crystals, common in halogenated compounds due to symmetry mismatches .
  • Disorder Modeling : Apply PART instructions in SHELXL to model disordered chlorine atoms or phenyl rings .
  • Validation Tools : Cross-check with Mercury CSD ’s "Packing Similarity" feature to identify atypical intermolecular contacts .

Q. How can vibrational spectroscopy distinguish between polymorphs of N-chloro-N-phenylbenzamide?

  • High-Resolution IR/Raman : Detect subtle shifts in C=O or C-Cl stretches caused by hydrogen bonding variations.
  • DFT-Assisted Assignments : Simulate spectra for proposed polymorphs and match experimental peaks. For example, a 10–15 cm⁻¹ shift in amide I bands may indicate different hydrogen-bonding networks .

Q. What role does N-chloro-N-phenylbenzamide play in medicinal chemistry research?

  • Pharmacophore Design : The chloro and amide groups serve as hydrogen-bond acceptors/donors in receptor-ligand interactions.
  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., fluorination at para positions) to enhance binding affinity. Computational docking (e.g., AutoDock Vina) can predict interactions with targets like kinases or GPCRs .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzamide, N-chloro-N-phenyl-
Reactant of Route 2
Benzamide, N-chloro-N-phenyl-

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